The compound can be identified by its IUPAC name, 1-(pyrimidin-4-yl)piperidin-4-amine dihydrochloride, with the molecular formula and a molecular weight of 251.16 g/mol. It is cataloged under various databases, including PubChem (CID: 54595423) and American Elements . This compound is primarily utilized in the synthesis of more complex molecules and has implications in drug discovery, particularly for cancer treatment.
The synthesis of 1-(pyrimidin-4-yl)piperidin-4-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with piperidine derivatives. A common synthetic route includes:
These methods allow for the effective formation of the desired compound while ensuring high yields and purity .
The molecular structure of 1-(pyrimidin-4-yl)piperidin-4-amine dihydrochloride features a piperidine ring connected to a pyrimidine moiety. The structural representation can be summarized as follows:
The compound appears as a white powder at room temperature and is stable under standard storage conditions .
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride participates in various chemical reactions, including:
These reactions are crucial for modifying the compound's properties and enhancing its efficacy in biological applications .
The primary mechanism of action for 1-(pyrimidin-4-yl)piperidin-4-amine dihydrochloride involves its role as an ATP-competitive inhibitor of protein kinase B (PKB). The following points outline its mechanism:
Inhibition of PKB activity can result in decreased tumor growth and modulation of signaling biomarkers in vivo, indicating its potential therapeutic benefits .
The physical and chemical properties of 1-(pyrimidin-4-yl)piperidin-4-amine dihydrochloride include:
Property | Value |
---|---|
Appearance | White powder |
Molecular Weight | 251.16 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Storage Conditions | Room temperature |
These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications .
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride has numerous scientific applications:
The assembly of the pyrimidine-piperidine core in 1-(pyrimidin-4-yl)piperidin-4-amine dihydrochloride primarily exploits nucleophilic aromatic substitution (SNAr), leveraging the inherent electron deficiency of the pyrimidine ring. This heterocycle possesses multiple sites susceptible to nucleophilic attack, with the 4-position being particularly reactive due to its adjacency to both ring nitrogen atoms. In canonical SNAr reactions, a primary or secondary amine nucleophile, such as 4-aminopiperidine, displaces a suitable leaving group (commonly chlorine or fluorine) positioned at the pyrimidine's C4 carbon. The reaction proceeds through a Meisenheimer complex intermediate, stabilized by electron-withdrawing nitrogen atoms within the ring [1] [5].
Reaction Optimization Parameters:Critical variables govern the efficiency and yield of the SNAr step:
Table 1: Nucleophilic Aromatic Substitution Conditions for Pyrimidine-Aminopiperidine Coupling
Leaving Group (Pyrimidine) | Solvent | Temperature (°C) | Base | Reaction Time | Reported Yield Range | Key Advantages/Disadvantages |
---|---|---|---|---|---|---|
Chlorine (e.g., 4-chloropyrimidine) | DMF/DMSO | 80-100 | K₂CO₃, DIPEA | 1-12 hours | 70-90% | Standard conditions; good yields; DMSO may complicate isolation |
Chlorine | PEG-400 | 120 | None | 5-30 minutes | 81-99% | Fast; green solvent; high yields; excellent solubility at temperature |
Fluorine | DMF | 100-120 | DIPEA | 2-8 hours | 75-90% | Fluorine superior LG; may require higher temp/longer time |
- (Via Phosphonium Salt/Azide) [9] | DMSO | 120 | None | Hours | Moderate | Alternate regioselectivity; multi-step; broader heterocycle scope |
The synthesis of 1-(pyrimidin-4-yl)piperidin-4-amine dihydrochloride and its analogues often necessitates protecting group strategies due to the presence of multiple reactive functional groups, primarily the primary amine on the piperidine ring. Without protection, this amine can act as an undesired nucleophile during the SNAr reaction with the chloropyrimidine, leading to dimeric or oligomeric byproducts and significantly reducing the yield of the desired mono-substituted product [2] [8].
Common Protecting Groups for Aliphatic Amines:
Synthetic Sequence Considerations:A typical protected synthesis involves:
Orthogonality and Selection: The choice of protecting group depends heavily on the overall synthetic route and the conditions required for other steps. Boc protection is often optimal for this target molecule due to:
Table 2: Protecting Group Strategies for Piperidin-4-amine in SNAr Synthesis
Protecting Group | Protecting Reagent | Key Stability | Deprotection Conditions | Compatibility with SNAr | Major Advantages | Major Disadvantages |
---|---|---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | Boc₂O, Boc-ON | Stable to bases, nucleophiles, reducing agents. | Strong acid (TFA, HCl) | Excellent | Easy deprotection; orthogonal to Cbz/Fmoc; volatile byproducts | Acid-labile substrates incompatible |
Carbobenzyloxy (Cbz) | Cbz-Cl, Cbz-OSu | Stable to acids, mild bases. | Hydrogenolysis (H₂/Pd-C) | Good | Orthogonal to Boc; stable to acids | Requires H₂/Pd-C; potential over-reduction; benzyl byproduct |
Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Stable to acids; labile to bases, nucleophiles (esp. secondary amines). | Piperidine, DBU | Poor (Base-sensitive) | Rapid deprotection; orthogonal to acid-labile groups | Incompatible with basic SNAr conditions; Fmoc byproducts can absorb UV |
The final active pharmaceutical ingredient (API) form, 1-(pyrimidin-4-yl)piperidin-4-amine dihydrochloride, is produced through deliberate salt formation with hydrochloric acid. This process converts the basic piperidine amine (pKa ~10-11) and the weakly basic pyrimidine ring nitrogen (pKa ~1-3) into their protonated, cationic forms, counterbalanced by chloride anions. Salt formation is critical for optimizing the physicochemical properties of the compound, particularly its solubility, crystallinity, and stability [3] [10].
Rationale for Dihydrochloride Salt:
Salt Formation Protocol:The salt formation is typically the final step in the synthesis:
Purification and Characterization:
Table 3: Critical Parameters and Metrics for Dihydrochloride Salt Formation and Purification
Parameter | Typical Conditions/Metrics | Significance | Potential Impact of Deviation |
---|---|---|---|
HCl Equivalents | 2.1 - 2.5 eq | Ensures complete protonation of both basic sites; excess drives crystallization & compensates for volatility | <2 eq: Incomplete salt formation, free base contamination. >3 eq: Excessive acidity, potential decomposition, poor crystal form, hygroscopicity |
Solvent for Salt Formation | EtOH, IPA, EtOAc, Et₂O, MeOH, acetone, mixtures; often anhydrous | Solubilizes free base, allows controlled crystallization, minimizes hydrolysis | Poor solvent choice: Oiling out, amorphous solid, low yield, inclusion of impurities/solvent |
Temperature Control | Cooling during acid addition (0-5°C); controlled warming/cooling for crystallization | Controls nucleation rate, crystal growth, and polymorph selection | Poor control: Oiling out, small crystals (hard to filter), formation of undesired polymorph/solvate |
Washing Solvent | Cold EtOH, IPA, Et₂O, acetone | Removes residual acid, mother liquor, soluble impurities | Ineffective washing: High residual acid/solvent/impurity levels. Harsh solvent: Dissolves product, low yield |
Drying Conditions | Vacuum (20-100 mbar), 40-60°C, 12-48 hours | Removes residual solvent to meet specifications | Incomplete drying: High solvent content, instability, poor flow. Overheating: Decomposition, desolvation of hydrates, sintering |
Final Salt Purity (HPLC) | Typically ≥98.0% (w/w) | Critical for pharmaceutical quality; ensures low impurity levels | Low purity: Potential toxicity, reduced efficacy, regulatory failure |
Chloride Content | ~2 eq Cl⁻ (confirmed by IC/titration) | Confirms stoichiometry of salt formation | Off-stoichiometry: Indicates incorrect salt form or impurities |
Crystallinity (XRPD) | Defined crystalline pattern | Ensures consistent physical properties (solubility, stability, bioavailability) | Amorphous: Poor stability, variable solubility, processing difficulties |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1